(S)-a-Amino-3,4-dichlorobenzenebutanoic acid
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Overview
Description
(S)-a-Amino-3,4-dichlorobenzenebutanoic acid is a chiral amino acid derivative characterized by the presence of two chlorine atoms on the benzene ring and an amino group attached to the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-a-Amino-3,4-dichlorobenzenebutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dichlorobenzene, which is then subjected to a series of reactions to introduce the amino and butanoic acid groups.
Amidation Reaction:
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: This step is used to reduce any intermediate compounds and achieve the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-a-Amino-3,4-dichlorobenzenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-a-Amino-3,4-dichlorobenzenebutanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-a-Amino-3,4-dichlorobenzenebutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
®-a-Amino-3,4-dichlorobenzenebutanoic acid: The enantiomer of the compound, which has different biological activity.
3,4-Dichlorophenylalanine: A similar compound with a different amino acid backbone.
3,4-Dichlorobenzeneacetic acid: Another related compound with a different functional group.
Uniqueness
(S)-a-Amino-3,4-dichlorobenzenebutanoic acid is unique due to its specific chiral configuration and the presence of both amino and dichlorobenzene groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-4-(3,4-dichlorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCCQGLRCCLUBD-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(C(=O)O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC[C@@H](C(=O)O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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